molecular formula C16H19FN2O2S B6969276 4-fluoro-N,3,5-trimethyl-N-(1-pyridin-2-ylethyl)benzenesulfonamide

4-fluoro-N,3,5-trimethyl-N-(1-pyridin-2-ylethyl)benzenesulfonamide

Cat. No.: B6969276
M. Wt: 322.4 g/mol
InChI Key: CEOKFVVYQWBLKX-UHFFFAOYSA-N
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Description

4-fluoro-N,3,5-trimethyl-N-(1-pyridin-2-ylethyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics

Properties

IUPAC Name

4-fluoro-N,3,5-trimethyl-N-(1-pyridin-2-ylethyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN2O2S/c1-11-9-14(10-12(2)16(11)17)22(20,21)19(4)13(3)15-7-5-6-8-18-15/h5-10,13H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEOKFVVYQWBLKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1F)C)S(=O)(=O)N(C)C(C)C2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N,3,5-trimethyl-N-(1-pyridin-2-ylethyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the core benzenesulfonamide structure. Common synthetic routes include:

    Nitration and Reduction:

    Sulfonation: The addition of sulfonyl chloride to form the sulfonamide group.

    Alkylation: The attachment of the pyridine moiety through alkylation reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Catalysts and automated systems may be employed to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N,3,5-trimethyl-N-(1-pyridin-2-ylethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the sulfonamide group to amines using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions, where the fluorine or methyl groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, Friedel-Crafts catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its antimicrobial properties and potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-fluoro-N,3,5-trimethyl-N-(1-pyridin-2-ylethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and pyridine moiety can enhance binding affinity and specificity, leading to inhibition or modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-N,3,5-trimethyl-N-(1-pyridin-2-ylethyl)benzenesulfonamide: Similar structure but with a chlorine atom instead of fluorine.

    4-fluoro-N,3,5-dimethyl-N-(1-pyridin-2-ylethyl)benzenesulfonamide: Lacks one methyl group compared to the target compound.

Uniqueness

The presence of the fluorine atom in 4-fluoro-N,3,5-trimethyl-N-(1-pyridin-2-ylethyl)benzenesulfonamide can significantly influence its chemical reactivity and biological activity, making it unique compared to its analogs. Fluorine can enhance metabolic stability and binding interactions, which are valuable properties in drug design and development.

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